H-Tyr-lys-thr-OH
Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that peptides similar to h-tyr-lys-thr-oh have been found to interact with various receptors and enzymes . For instance, the dipeptide H-Tyr-Lys-OH has been reported to have a good binding affinity to angiotensin converting enzyme (ACE) .
Mode of Action
Peptides containing tyrosine (tyr) are known to undergo various post-translational modifications, such as oxidation . For instance, a novel tyrosine hyperoxidation has been reported, which enables selective peptide cleavage . This process involves the scission of the N-terminal amide bond of tyrosine with Dess–Martin periodinane under mild conditions, generating a C-terminal peptide fragment bearing a hyperoxidized tyrosine motif .
Biochemical Pathways
Tyrosine, a component of this tripeptide, plays an essential role in various biochemical processes . The oxidation of Tyr, induced by biologically relevant radicals, UV radiation, or enzymes, generates a diverse range of oxidized products, some of which are important biological intermediates in neurotransmission and eumelanin biosynthesis .
Pharmacokinetics
The development of radiopharmaceutical precursors for positron emission tomography (pet) relies on compounds that can be radiolabelled and dispensed in a simple, quick, and convenient manner .
Result of Action
The phosphorylated tripeptides are intended for use as reference standards in the analysis of blood samples of people suspected to have been exposed to acetylcholinesterase inhibitors .
Action Environment
It’s worth noting that the oxidation of tyrosine, a component of this tripeptide, is a complex chemical process whose formation critically depends on the type of oxidant as well as the residue’s environment .
Biochemical Analysis
Biochemical Properties
The tripeptide H-Tyr-lys-thr-OH can undergo phosphorylation with cyclohexylmethyl- and (deuteromethyl)phosphonochloridates . This phosphorylated form of this compound can interact with various enzymes and proteins, potentially influencing their function .
Cellular Effects
They may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its phosphorylation with cyclohexylmethyl- and (deuteromethyl)phosphonochloridates . This process could lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the phosphorylated form of this compound can be used as a reference compound in the analysis of blood plasma of patients presumably exposed to cyclohexylmethylphosphonofluoridate (cyclosarin) action .
Metabolic Pathways
This compound may be involved in various metabolic pathways due to its ability to undergo phosphorylation . This could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-lys-thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The carboxyl group of the first amino acid (tyrosine) is attached to the resin.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: The next amino acid (lysine) is activated and coupled to the deprotected amine group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the third amino acid (threonine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Tyr-lys-thr-OH can undergo various chemical reactions, including:
Oxidation: The phenol group in tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: The amino groups in lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: N-hydroxysuccinimide (NHS) esters are often employed for amine modifications.
Major Products Formed
Oxidation: Quinone derivatives of tyrosine.
Reduction: Reduced forms of disulfide-containing peptides.
Substitution: Modified peptides with functional groups attached to lysine residues.
Scientific Research Applications
H-Tyr-lys-thr-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored as a potential therapeutic agent in drug development, particularly in targeting specific protein interactions.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
Comparison with Similar Compounds
Similar Compounds
H-Tyr-lys-OH: A dipeptide missing the threonine residue.
H-Tyr-thr-OH: A dipeptide missing the lysine residue.
H-Lys-thr-OH: A dipeptide missing the tyrosine residue.
Uniqueness
H-Tyr-lys-thr-OH is unique due to the presence of all three amino acids, which allows for a diverse range of interactions and modifications. The combination of tyrosine, lysine, and threonine provides a versatile scaffold for studying peptide chemistry and developing new therapeutic agents.
Properties
IUPAC Name |
(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O6/c1-11(24)16(19(28)29)23-18(27)15(4-2-3-9-20)22-17(26)14(21)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,26)(H,23,27)(H,28,29)/t11-,14+,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINRIKQYQJRGDQ-MEYUZBJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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